molecular formula C46H62FeO2P2 B13389991 (2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)

(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)

Cat. No.: B13389991
M. Wt: 764.8 g/mol
InChI Key: ZDRKRYVJSIFFMO-UHFFFAOYSA-N
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Description

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine typically involves the following steps:

    Preparation of the Ferrocenyl Phosphine Ligand: The initial step involves the synthesis of the ferrocenyl phosphine ligand. This is achieved by reacting ferrocene with a phosphine reagent under controlled conditions.

    Introduction of the Chiral Center: The chiral center is introduced through a stereoselective reaction, often involving a chiral auxiliary or a chiral catalyst.

    Functionalization with Bis(4-methoxy-3,5-dimethylphenyl)phosphino Groups: The final step involves the functionalization of the ferrocenyl phosphine ligand with bis(4-methoxy-3,5-dimethylphenyl)phosphino groups. This is typically achieved through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under controlled temperature and pressure.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine derivatives, while reduction may produce reduced phosphine compounds.

Scientific Research Applications

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine has a wide range of scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials, where high enantioselectivity is crucial.

Mechanism of Action

The mechanism of action of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The molecular targets and pathways involved include:

    Coordination with Metal Centers: The phosphine groups coordinate with metal centers, forming stable complexes.

    Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.

    Catalytic Cycle: The metal-ligand complex participates in the catalytic cycle, facilitating the transformation of substrates into enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    ®-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine: The enantiomer of the compound , used in similar applications but with opposite chirality.

    (S)-1-{(RP)-2-[Bis(4-methoxyphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine: A similar compound with different substituents on the phosphine groups.

    (S)-1-{(RP)-2-[Bis(3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine: Another related compound with variations in the substituents on the phosphine groups.

Uniqueness

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is unique due to its specific combination of substituents, which provide distinct steric and electronic properties. These properties contribute to its high enantioselectivity and versatility in various catalytic applications.

Properties

Molecular Formula

C46H62FeO2P2

Molecular Weight

764.8 g/mol

IUPAC Name

[2-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron

InChI

InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;

InChI Key

ZDRKRYVJSIFFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe]

Origin of Product

United States

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